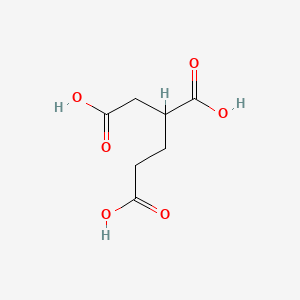1,2,4-Butanetricarboxylic acid
CAS No.: 923-42-2
Cat. No.: VC1970351
Molecular Formula: C7H10O6
Molecular Weight: 190.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 923-42-2 |
|---|---|
| Molecular Formula | C7H10O6 |
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | butane-1,2,4-tricarboxylic acid |
| Standard InChI | InChI=1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) |
| Standard InChI Key | LOGBRYZYTBQBTB-UHFFFAOYSA-N |
| SMILES | C(CC(=O)O)C(CC(=O)O)C(=O)O |
| Canonical SMILES | C(CC(=O)O)C(CC(=O)O)C(=O)O |
Introduction
Physical and Chemical Properties
1,2,4-Butanetricarboxylic acid appears as a colorless crystalline solid under standard conditions. Its key physicochemical properties are summarized in the following table:
The compound's three carboxylic acid groups contribute to its acidity and ability to form salts, esters, and other derivatives. Its fusion point was measured at 395 K (121.85°C) with an uncertainty of 1.5 K, as determined by the Thermodynamics Research Center at NIST Boulder Laboratories .
Structural Characteristics
The structure of 1,2,4-butanetricarboxylic acid features a four-carbon chain (butane) backbone with three carboxylic acid groups. The IUPAC standard InChI notation for this compound is:
InChI=1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
The carboxyl groups are positioned at carbons 1, 2, and 4 of the butane chain, giving the molecule its name. This specific arrangement of functional groups contributes to its chemical reactivity and applications in various industrial processes. The molecule contains multiple acidic protons from its carboxyl groups, making it capable of forming various salts and derivatives .
Synthesis Methods
Several methods have been developed for the synthesis of 1,2,4-butanetricarboxylic acid. Two notable approaches are described below:
Oxidation of Hexahydro-p-hydroxy-benzoic Acid
According to US Patent 3013070A, butane-1,2,4-tricarboxylic acid can be produced by oxidizing hexahydro-p-hydroxy-benzoic acid or its esters with strong oxidizing agents. The process involves:
-
Using oxidizing agents such as nitric acid or potassium permanganate
-
Maintaining specific temperature ranges (65-100°C for nitric acid, -5 to 25°C for permanganate)
-
Ensuring high concentration of the oxidizing agent (above 60%)
During this process, 4-keto-hexahydrobenzoic acid forms as an intermediate product, which can also serve as a starting material .
The patent describes the reaction procedure as follows:
"66 gm of hexahydro-p-hydroxy-benzoic acid ethyl ester were added dropwise to a mixture of 132 gm of 60% nitric acid, 0.1 gm powdered copper and 0.1 gm ammonium vanadate at a temperature of about 70°C, accompanied by vigorous stirring. After the evolution of nitrous gases had ceased, 25 cc of nitric acid were added to the reaction mixture, and the temperature was slowly increased to 90°C."
Applications and Industrial Uses
1,2,4-Butanetricarboxylic acid has several important industrial applications:
Polymer Industry
The compound serves as a hardening agent for synthetic resins, contributing to improved material properties and durability . Its multiple carboxylic acid groups enable crosslinking reactions that enhance the mechanical properties of polymer materials.
Intermediate in Organic Synthesis
Butane-1,2,4-tricarboxylic acid functions as an important intermediate in the manufacture of various organic compounds, particularly:
This versatility in organic synthesis stems from its functional group pattern and reactivity, making it a valuable building block for more complex molecules.
Other Applications
While the search results provide limited information on additional applications, the compound's structural characteristics suggest potential uses in:
-
Metal chelation due to its multiple carboxyl groups
-
Pharmaceutical synthesis as a chiral building block
-
Surface modification of materials
It's worth noting that a chemically related but distinct compound, 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC), has extensive applications in water treatment, suggesting potential similar applications for 1,2,4-butanetricarboxylic acid derivatives .
| Risk Codes | Description |
|---|---|
| 36/37/38 | Irritating to eyes, respiratory system, and skin |
Water Hazard Classification
The compound has a WGK (Wassergefährdungsklasse) Germany rating of 3, indicating a high hazard to water bodies . This classification requires special handling and disposal procedures to prevent environmental contamination.
Research Developments and Future Directions
While explicit recent research on 1,2,4-butanetricarboxylic acid is limited in the search results, related compounds like 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) have been studied in environmental chemistry contexts, suggesting potential research directions .
The compound's structural features—multiple carboxyl groups in a specific arrangement—make it a candidate for further exploration in areas such as:
-
Green chemistry applications
-
Biodegradable polymer development
-
Coordination chemistry with various metals
-
Pharmaceutical development as a scaffold for bioactive molecules
Research into more efficient and environmentally friendly synthesis methods continues to be relevant, building on the historical methods described in the literature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume